molecular formula C13H15NO2S2 B15095047 2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine

2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine

Katalognummer: B15095047
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: AZBMATSFSORDIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine is an organic compound characterized by the presence of a sulphonyl group attached to a methylphenyl ring and a thienyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thienylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine involves its interaction with specific molecular targets and pathways. The sulphonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The thienyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(4-Methylphenyl)sulphonyl]ethylamine
  • 2-[(4-Methylphenyl)sulphonyl]-2-(2-furyl)ethylamine
  • 2-[(4-Methylphenyl)sulphonyl]-2-(2-pyridyl)ethylamine

Uniqueness

2-[(4-Methylphenyl)sulphonyl]-2-(2-thienyl)ethylamine is unique due to the presence of both a sulphonyl group and a thienyl group, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H15NO2S2

Molekulargewicht

281.4 g/mol

IUPAC-Name

2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethanamine

InChI

InChI=1S/C13H15NO2S2/c1-10-4-6-11(7-5-10)18(15,16)13(9-14)12-3-2-8-17-12/h2-8,13H,9,14H2,1H3

InChI-Schlüssel

AZBMATSFSORDIL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.